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Introduction
PF-114, also known as vamotinib, is a third-generation, orally bioavailable tyrosine kinase

inhibitor (TKI) that has been developed as a potent and selective inhibitor of the BCR-ABL

fusion protein.[1][2][3] The BCR-ABL protein, a result of the Philadelphia chromosome

translocation, possesses deregulated tyrosine kinase activity that drives the pathogenesis of

chronic myeloid leukemia (CML).[1] PF-114, a derivative of ponatinib, has demonstrated

significant inhibitory activity against wild-type BCR-ABL and various mutant forms, including the

clinically significant T315I "gatekeeper" mutation, which confers resistance to many other TKIs.

[1][4][5] Preclinical and clinical studies have highlighted its preferential kinase selectivity,

favorable safety profile, and notable pharmacokinetic properties, positioning it as a promising

therapeutic agent for patients with resistant or intolerant CML.[2][4][6] This guide provides a

comprehensive overview of the pharmacokinetic properties of PF-114, detailing its clinical

pharmacokinetics, the experimental protocols of key studies, and its mechanism of action.

Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT02885766) was conducted to evaluate the tolerability, safety,

pharmacokinetics, and preliminary efficacy of PF-114 in adult patients with Philadelphia

chromosome-positive (Ph+) CML who were resistant to second-generation BCR-ABL inhibitors

or harbored the T315I mutation.[7][8] The study employed a 3+3 dose-escalation design with

oral doses ranging from 50 mg to 750 mg administered once daily.[2][9]
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Pharmacokinetic Parameters
The pharmacokinetic profile of PF-114 from the Phase 1 study is summarized in the table

below. The data indicate that PF-114 has a half-life that supports a once-daily dosing schedule.

[2][3] While the pharmacokinetics were found to be linear or near-linear across the dose range,

a less than dose-proportional increase in exposure (AUC and Cmax) was observed.[2][3]

Parameter Value Reference

Time to Maximum

Concentration (Tmax)
~4 hours [2][3]

Elimination Half-life (t½) 13.5 hours [2][3]

Time to Steady-State 8 days [2][3]

Dose Proportionality

Linear or near-linear

pharmacokinetics over the 50–

750 mg dose range, with a

less than dose-dependent

increase in AUC and Cmax.

[2][3]

Preclinical Studies
Extensive preclinical evaluation of PF-114 has been conducted in various in vitro and in vivo

models, including murine models of CML and primary patient-derived long-term cultures.[4][6]

These studies have provided foundational knowledge on the efficacy and safety profile of the

compound. Preclinical toxicology studies have also been performed in rats and dogs.[2] While

these studies have been instrumental in guiding clinical development, detailed quantitative

pharmacokinetic data and specific experimental protocols from these preclinical ADME

(absorption, distribution, metabolism, and excretion) studies are not extensively available in the

public domain.

Experimental Protocols
Phase 1 Clinical Trial (NCT02885766)
The primary objective of this study was to determine the maximum tolerated dose (MTD) and

dose-limiting toxicities (DLTs) of PF-114.[2][9] Secondary objectives included assessing the
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safety, tolerability, pharmacokinetics, and anti-CML activity of the drug.[2]

Study Design: An open-label, multicenter, 3+3 dose-escalation study.[2][3]

Patient Population: Adult patients with Ph+ CML in the chronic or accelerated phase who

were resistant to or intolerant of at least one second-generation TKI, or who had the T315I

mutation.[8][9]

Dosing Regimen: PF-114 was administered orally once daily in continuous 28-day cycles,

with doses escalating from 50 mg to 750 mg.[2][9]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on

day 1 and days 29-30 of the first treatment cycle.[2][3]

Pharmacodynamic Assessment: The phosphorylation of the CrkL adaptor protein, a

downstream target of BCR-ABL, was evaluated in patient samples.[10]
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Screening & Enrollment

Dose Escalation (3+3 Design)

Treatment & Assessment

Study Outcomes

Ph+ CML Patients
(Resistant/Intolerant to ≥1 2nd Gen TKI or T315I+)

50 mg/day (n=3)

100 mg/day (n=3)

200 mg/day (n=11)

300 mg/day (n=9)

400 mg/day (n=12)

500 mg/day (n=3)

600 mg/day (n=6)

750 mg/day (n=4)

Continuous Daily Dosing
(28-day cycles)

Pharmacokinetic & Pharmacodynamic
Assessments (Day 1, 29-30) Safety & Tolerability Monitoring Efficacy Assessment

Maximum Tolerated Dose (MTD)
Determined: 600 mg/day

Dose-Limiting Toxicity (DLT)
Identified: Psoriasis-like skin lesions

Recommended Phase 2 Dose (RP2D)
Established: 300 mg/day

Click to download full resolution via product page

Workflow of the Phase 1 Dose-Escalation Clinical Trial of PF-114.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15569619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action and Signaling Pathway
PF-114 exerts its therapeutic effect by selectively targeting the ATP-binding site of the BCR-

ABL tyrosine kinase.[6] This inhibition blocks the autophosphorylation of BCR-ABL and the

subsequent activation of downstream signaling pathways that are critical for the proliferation

and survival of CML cells.[4] A key event in this process is the dephosphorylation of the CrkL

adaptor protein, which leads to the downregulation of the Ras/Raf/MEK/ERK and PI3K/Akt

signaling cascades.[4] The inhibition of these pathways ultimately results in cell cycle arrest at

the G1 phase and the induction of apoptosis.[4] Interestingly, a potential mechanism of

resistance or cell rescue involves the activation of STAT3 phosphorylation following treatment

with PF-114, suggesting that a combination therapy approach with a STAT3 inhibitor could be

beneficial.[1][4]
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Signaling pathway of BCR-ABL and the mechanism of action of PF-114.
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Conclusion
PF-114 (vamotinib) is a promising third-generation TKI with a well-characterized mechanism of

action and a manageable safety profile. The pharmacokinetic data from the Phase 1 clinical

trial demonstrate that it has properties suitable for once-daily oral administration. While detailed

preclinical ADME data are not fully available in the public literature, the existing clinical and

preclinical efficacy and safety data support its continued development for the treatment of CML,

particularly in patients with resistance to other TKIs. Further studies will be crucial to fully

elucidate its metabolic fate and disposition in humans.
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[https://www.benchchem.com/product/b15569619#pharmacokinetic-properties-of-pf-114]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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